Regioisomeric Advantage: Elevated Lipophilicity vs. 1-(4-Methoxybenzyl)piperidin-4-one
The target compound exhibits a computed XLogP3-AA of 1.7, compared to 1.2 for the 1-(4-methoxybenzyl) regioisomer [1]. This 0.5 log-unit increase arises from the 3-substitution pattern, which places the lipophilic benzyl group adjacent to the ketone rather than on the basic nitrogen. The higher lipophilicity predicts improved passive membrane permeability and blood-brain barrier penetration for CNS-targeted programs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 1-(4-Methoxybenzyl)piperidin-4-one (CAS 905986-94-9): 1.2 |
| Quantified Difference | ΔXLogP = +0.5 (target compound ~1.4× more lipophilic) |
| Conditions | PubChem computed XLogP3-AA (PubChem release 2025.09.15 / 2021.05.07) |
Why This Matters
For CNS or intracellular target programs, a 0.5 log-unit lipophilicity increase can translate into a measurable improvement in permeability and target engagement; the regioisomer cannot replicate this property without altering the scaffold.
- [1] PubChem. (2026). XLogP3-AA comparison: CID 83487428 (1.7) vs. CID 11959580 (1.2). National Center for Biotechnology Information. View Source
